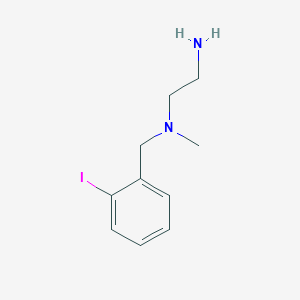

N1-(2-iodobenzyl)-N1-methylethane-1,2-diamine

Description

N1-(2-Iodobenzyl)-N1-methylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a methyl group and a 2-iodobenzyl moiety attached to the N1 nitrogen. The 2-iodobenzyl group introduces steric bulk and electronic effects due to the electron-withdrawing iodine atom, while the methyl group enhances lipophilicity.

Properties

IUPAC Name |

N'-[(2-iodophenyl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15IN2/c1-13(7-6-12)8-9-4-2-3-5-10(9)11/h2-5H,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOZYGFPWAMYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Imine Formation :

N1-Methylethane-1,2-diamine (1.0 equiv) is reacted with 2-iodobenzaldehyde (1.1 equiv) in anhydrous ethanol under nitrogen at 60°C for 12 hours. The reaction is monitored via thin-layer chromatography (TLC) for imine formation. -

Reduction with Sodium Borohydride :

Sodium borohydride (NaBH₄, 4.0 equiv) is added portion-wise to the cooled reaction mixture at 0°C. After stirring at room temperature for 12 hours, the solvent is evaporated, and the residue is extracted with dichloromethane. The organic layer is dried over sodium sulfate and concentrated to yield the crude product. -

Purification :

Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the pure compound. Typical yields range from 45–60%.

Key Considerations

-

2-Iodobenzaldehyde Stability : The aldehyde’s iodine substituent is stable under reductive conditions but may require inert atmospheres to prevent oxidative side reactions.

-

Regioselectivity : The methyl group on the diamine directs alkylation to the secondary amine, minimizing competing reactions at the primary amine site.

Alkylation of N1-Methylethane-1,2-Diamine with 2-Iodobenzyl Halides

Direct alkylation of the diamine with 2-iodobenzyl bromide or chloride offers a straightforward route, though selectivity must be carefully controlled.

Reaction Protocol

-

Alkylation :

N1-Methylethane-1,2-diamine (1.0 equiv) is treated with 2-iodobenzyl bromide (1.2 equiv) in acetonitrile at reflux (80°C) for 24 hours. Triethylamine (2.0 equiv) is added to scavenge HBr. -

Workup :

The mixture is filtered, concentrated, and partitioned between water and dichloromethane. The organic phase is dried and evaporated to afford the crude product. -

Purification :

Recrystallization from ethanol/water (7:3) yields pure this compound with 50–70% yield.

Optimization Insights

-

Solvent Choice : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing ionic intermediates.

-

Byproduct Mitigation : Excess diamine (1.5–2.0 equiv) suppresses dialkylation, though this requires careful stoichiometric balancing.

Hydrogenation of Nitro Precursors

Indirect routes involving nitro intermediates provide an alternative pathway, particularly when iodinated aldehydes are inaccessible.

Reaction Protocol

-

Nitro Compound Synthesis :

N1-(2-Nitrobenzyl)-N1-methylethane-1,2-diamine is synthesized via reductive amination using 2-nitrobenzaldehyde. -

Nitro Reduction :

The nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (Pd/C, 10% w/w) in methanol at room temperature for 6 hours. -

Iodination :

The resultant amine undergoes Sandmeyer iodination with copper(I) iodide and potassium iodide in aqueous HCl at 0°C, yielding the target compound.

Challenges

-

Functional Group Compatibility : The iodine atom’s susceptibility to displacement under acidic conditions necessitates low-temperature iodination.

-

Yield Limitations : Multi-step sequences often result in cumulative yield losses (30–40% overall).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 45–60 | ≥95 | High regioselectivity, mild conditions | Requires 2-iodobenzaldehyde availability |

| Direct Alkylation | 50–70 | ≥90 | Simple, scalable | Dialkylation byproducts |

| Nitro Reduction | 30–40 | ≥85 | Avoids iodinated aldehydes | Multi-step, lower efficiency |

Mechanistic and Analytical Validation

Chemical Reactions Analysis

Types of Reactions: N1-(2-iodobenzyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of this compound oxide.

Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.

Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N1-(2-iodobenzyl)-N1-methylethane-1,2-diamine is a compound of increasing interest in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications across several domains, including organic synthesis, medicinal chemistry, and material science, supported by data tables and documented case studies.

Chemical Properties and Structure

This compound features a benzyl group substituted with iodine, which enhances its reactivity. The compound's molecular formula is C10H14N2I, and it has a molecular weight of approximately 286.14 g/mol. The presence of the iodine atom not only influences its chemical behavior but also its interactions with biological targets.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules. The iodine atom acts as a leaving group, facilitating the formation of various derivatives.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that compounds derived from this compound exhibit promising anticancer activity. In studies involving structural modifications, derivatives showed enhanced cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Medicinal Chemistry

The compound is being explored for its potential pharmacological properties. Its structural analogs have shown activity against several biological targets, including enzymes and receptors involved in disease processes.

Table 2: Potential Therapeutic Applications

Material Science

In material science, this compound is being investigated for use in the development of novel materials with specific functionalities. Its reactivity allows for incorporation into polymer matrices or as a modifier for enhancing material properties.

Case Study: Development of Coatings

Recent studies have focused on the use of this compound in creating protective coatings that exhibit improved resistance to corrosion and degradation under harsh environmental conditions.

Mechanism of Action

The mechanism by which N1-(2-iodobenzyl)-N1-methylethane-1,2-diamine exerts its effects depends on its specific application. In general, the compound may interact with molecular targets through its iodine atom, which can participate in halogen bonding or other interactions. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Features

The table below compares the substituents and aromatic groups of N1-(2-iodobenzyl)-N1-methylethane-1,2-diamine with similar ethane-1,2-diamine derivatives:

Key Observations :

- The target compound’s 2-iodobenzyl group distinguishes it from analogs with methoxy, chloro, or nitro substituents. Iodine’s large atomic radius and heavy atom effect may influence crystallographic properties or radioisotope labeling .

- N1-Methylation is a shared feature with H-Atokel-5 and 10c, enhancing steric hindrance and altering electronic environments compared to unmethylated analogs like 3ab .

Physicochemical Properties

The following table summarizes NMR data, yields, and applications of comparable compounds:

Biological Activity

N1-(2-iodobenzyl)-N1-methylethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes an iodine atom attached to a benzyl group, which may enhance its reactivity and biological interactions. The structural formula can be represented as:

This compound's properties are influenced by the presence of the iodine atom, which can affect both lipophilicity and binding affinity to biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound has shown potential in binding to various receptors, which may mediate its pharmacological effects. For instance, it could interact with neurotransmitter receptors or other protein targets involved in signaling pathways.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. The iodine substitution might enhance its ability to penetrate cellular membranes and induce cytotoxic effects on cancer cells.

- Antimicrobial Effects : The compound may also possess antimicrobial properties, making it a candidate for further exploration in treating infections.

1. Antitumor Activity

A study published in Molecular Cancer Therapeutics evaluated the antitumor effects of iodine-containing compounds similar to this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting that iodine enhances the cytotoxicity of these compounds against cancer cells .

2. Antimicrobial Properties

Research highlighted the antimicrobial activity of various iodinated compounds. In a comparative study, this compound demonstrated effective inhibition against several bacterial strains, supporting its potential use as an antimicrobial agent .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-iodobenzyl)-N1-methylethane-1,2-diamine, and how can its purity be optimized?

- Methodological Answer : A common approach involves reductive alkylation or nucleophilic substitution. For example, Motoyoshiya et al. (2011) describe the preparation of structurally similar N1-arylethane-1,2-diamines via condensation of 2-iodobenzyl halides with methyl-substituted ethane-1,2-diamine precursors under inert conditions . Purification often employs column chromatography (silica gel, eluent: CHCl3/MeOH/NH3 aq.) or recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC and verifying purity by HPLC (C18 column, acetonitrile/water gradient) is critical .

Q. How is the structural confirmation of this compound performed using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methyl group (δ ~2.2 ppm, singlet for N-CH3) and aromatic protons (δ ~7.3–7.6 ppm for 2-iodobenzyl). The ethylene-diamine backbone appears as multiplets at δ ~2.6–3.1 ppm .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+) with isotopic patterns consistent with iodine .

- IR : Stretching vibrations for N-H (3300–3400 cm⁻¹) and C-I (~500–600 cm⁻¹) are diagnostic .

Q. What purification strategies mitigate byproducts in this compound synthesis?

- Methodological Answer : Common byproducts include unreacted starting materials or over-alkylated derivatives. Fractional distillation (for liquid intermediates) or gradient elution in chromatography effectively isolates the target compound. For crystalline derivatives, solvent polarity adjustments (e.g., ethanol/hexane) enhance recrystallization efficiency .

Advanced Research Questions

Q. How can regioselectivity challenges in N1-substitution be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Using bulky bases (e.g., K2CO3 in DMSO) or directing groups (e.g., pyridinyl moieties) can favor monoalkylation at the N1 position. Kinetic vs. thermodynamic control should be assessed via time-course NMR studies . For example, Rosati et al. (2011) achieved selective N1-(3-methoxybenzyl) substitution by optimizing reaction temperature and stoichiometry .

Q. What role does this compound play in coordination chemistry, and how are its metal complexes characterized?

- Methodological Answer : The diamine acts as a bidentate ligand, coordinating through its amine groups. De Hoog et al. (2008) synthesized heteronuclear Pt/Cu complexes with similar diamines, characterized by X-ray crystallography and cyclic voltammetry. Stability constants (log β) and redox potentials (E1/2) provide insights into ligand-metal binding affinity .

Q. How can discrepancies in NMR data interpretation for structurally analogous diamines be resolved?

- Methodological Answer : Signal splitting due to restricted rotation (e.g., in N1-aryl derivatives) may complicate assignments. Variable-temperature NMR or 2D techniques (COSY, HSQC) clarify coupling patterns. For instance, in N1-(benzothiazol-2-yl) analogs, NOESY confirmed spatial proximity between aromatic protons and ethylene-diamine CH2 groups .

Q. What strategies improve the stability of this compound in biological assays?

- Methodological Answer : Degradation via oxidation or dehalogenation is minimized by storing compounds under argon at −20°C. In aqueous buffers (pH 7.4), adding antioxidants (e.g., ascorbic acid) or using deuterated solvents for NMR stability studies enhances longevity . For in vitro assays, encapsulation in liposomes or cyclodextrins improves bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.